![molecular formula C19H26N4O7 B13972965 (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 32440-94-1](/img/structure/B13972965.png)
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Condensation Reactions: Combining smaller molecules to form the larger, more complex structure.
Amidation: Introducing amide groups through reactions between carboxylic acids and amines.
Protection and Deprotection Steps: Using protecting groups to shield reactive sites during intermediate steps and then removing them to reveal the final functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Conducting the synthesis in large reactors where all reactants are combined and allowed to react over a specified period.
Continuous Flow Processing: Using a continuous flow of reactants through a reactor, which can improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering or blocking biological responses.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid
- **(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid methyl ester
Uniqueness
The unique structure of this compound, with its specific arrangement of amino and carboxyl groups, gives it distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it a valuable molecule for research and industrial purposes.
Biological Activity
The compound (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid , often referred to as Deltorphin II , is a peptide that has garnered significant attention in the field of pharmacology due to its biological activity, particularly its interactions with opioid receptors. This article provides a comprehensive overview of the biological activity of Deltorphin II, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Classification
Deltorphin II belongs to the class of peptides and is characterized by its specific amino acid sequence that contributes to its biological properties. The IUPAC name of the compound reflects its complex structure:
Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₈H₂₃N₅O₄ |
Average Mass | 365.40 g/mol |
Peptide Classification | Opioid peptide |
Synonyms | Delt II, (Ala(2))deltorphin II |
Deltorphin II primarily interacts with the delta-opioid receptors (DORs) , which are part of the G protein-coupled receptor family. This interaction leads to various physiological effects, including analgesia and modulation of mood.
Key Mechanisms
- Receptor Binding : Deltorphin II exhibits high affinity for delta-opioid receptors, which are implicated in pain relief and emotional regulation.
- Signal Transduction : Upon binding to DORs, Deltorphin II activates intracellular signaling pathways that result in decreased neuronal excitability and neurotransmitter release.
- Analgesic Effects : Research indicates that Deltorphin II can produce significant analgesic effects comparable to traditional opioids but with potentially fewer side effects.
Analgesic Properties
Deltorphin II has been shown to possess potent analgesic properties in various animal models. For instance:
- Case Study 1 : In a study involving rats, administration of Deltorphin II resulted in a significant reduction in pain responses compared to controls, demonstrating its efficacy as an analgesic agent .
Neuroprotective Effects
Emerging research suggests that Deltorphin II may also have neuroprotective effects:
- Case Study 2 : A study published in Neuropharmacology indicated that Deltorphin II could protect neurons from excitotoxicity induced by glutamate, suggesting potential applications in neurodegenerative diseases .
Potential Applications
Given its unique pharmacological profile, Deltorphin II is being explored for various therapeutic applications:
- Chronic Pain Management : Due to its potent analgesic effects.
- Mood Disorders : Its interaction with opioid receptors may provide benefits in treating depression and anxiety disorders.
Comparative Studies on Opioid Peptides
A comparative analysis of various opioid peptides indicates that Deltorphin II exhibits superior binding affinity for delta-opioid receptors compared to other peptides like enkephalins and morphine.
Peptide | Binding Affinity (Ki) | Analgesic Potency |
---|---|---|
Deltorphin II | 0.5 nM | High |
Enkephalin | 2 nM | Moderate |
Morphine | 10 nM | High |
Properties
CAS No. |
32440-94-1 |
---|---|
Molecular Formula |
C19H26N4O7 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O7/c1-11(17(28)21-10-16(26)27)22-19(30)14(7-8-15(24)25)23-18(29)13(20)9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,28)(H,22,30)(H,23,29)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1 |
InChI Key |
PMDVRXNLBUTEFB-UBHSHLNASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.